Chlorure de 1-(4-méthylpipérazin-1-yl)propan-1-one

Vue d'ensemble

Description

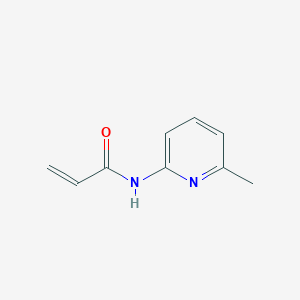

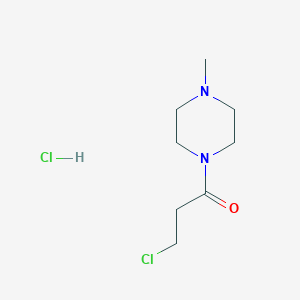

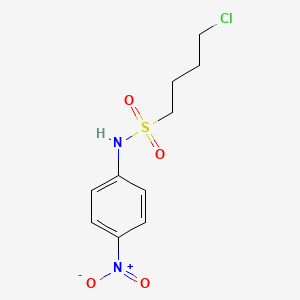

“3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2O . It has a molecular weight of 227.13 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride” is 1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 185-190°C . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthèse des cinnolines

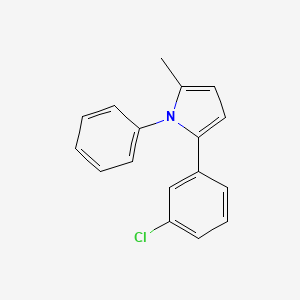

Ce composé peut être utilisé dans la synthèse d'une nouvelle série de 6-substitués-4-méthyl-3-(4-arylpiperazin-1-yl)cinnolines . Ces cinnolines sont synthétisées comme agents antifongiques potentiels par cyclisation intramoléculaire des 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones respectives .

Activité antifongique

Certains dérivés de ce composé présentent une activité antifongique modérée contre certaines souches de Candida albicans et Candida galibrata . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antifongiques .

Activité antibactérienne

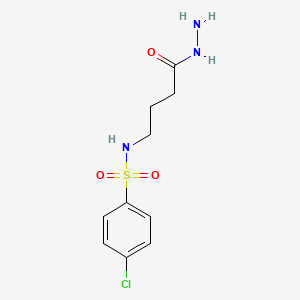

Le composé peut être utilisé dans la synthèse de dérivés de la pipérazine chrome-2-one, qui ont montré une activité antibactérienne . La simulation d'amarrage des huit dérivés de pipérazine chrome-2-one les plus actifs envers l'enzyme oxydoréductase a montré que le complexe enzyme-inhibiteur était stabilisé par des interactions hydrophobes .

Synthèse de nouveaux amides

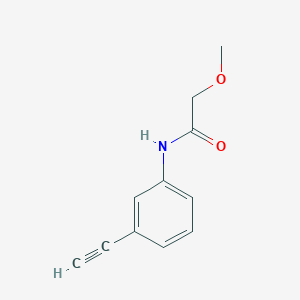

Ce composé peut être utilisé dans la synthèse de nouveaux amides d'acides carboxyliques contenant un fragment de N-méthylpipérazine . Ces amides sont synthétisés par réaction de 1-méthylpipérazine ou de 3- et 4-(4-méthylpipérazin-1-yl) .

Profils pharmacologiques

Le composé fait partie de la série des cinnolines, qui a suscité un intérêt considérable en raison de leur large éventail de profils pharmacologiques . Ces activités comprennent des activités antibactériennes, antitumorales, antifongiques et anti-inflammatoires .

Développement de nouveaux médicaments

Compte tenu de ses diverses activités biologiques et de son rôle dans la synthèse d'autres composés biologiquement actifs, "Chlorure de 1-(4-méthylpipérazin-1-yl)propan-1-one" peut être utilisé dans le développement de nouveaux médicaments .

Mécanisme D'action

3-CMPHCl is thought to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that breaks down monoamine neurotransmitters, such as dopamine and norepinephrine. By inhibiting the activity of MAO-B, 3-CMPHCl increases the concentration of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of anxiety, depression, and other mood disorders.

Biochemical and Physiological Effects

In addition to its potential use in the treatment of neurological and psychiatric disorders, 3-CMPHCl has been studied for its potential use in the treatment of other diseases, such as cancer and diabetes. In particular, 3-CMPHCl has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 3-CMPHCl has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.

Avantages Et Limitations Des Expériences En Laboratoire

3-CMPHCl has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide availability. Additionally, 3-CMPHCl is relatively non-toxic, making it safe for use in laboratory experiments. However, 3-CMPHCl is also relatively unstable, and must be stored at low temperatures to prevent degradation. Additionally, 3-CMPHCl may interact with other chemicals and drugs, and should be used with caution in laboratory experiments.

Orientations Futures

Given its potential therapeutic applications, there are many possible future directions for the study of 3-CMPHCl. These include further research into its potential use in the treatment of various diseases, such as cancer and diabetes, as well as its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the mechanisms of action of 3-CMPHCl, as well as its biochemical and physiological effects, could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of 3-CMPHCl for laboratory experiments could allow for the development of new and improved methods of synthesis and storage.

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCIGTWUWWXRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549255 | |

| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92380-26-2 | |

| Record name | NSC59435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)

![2-Nitrobenzo[f]quinoline](/img/structure/B1661511.png)

![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)

![Butanoic acid, 4-[[(4-chlorophenyl)sulfonyl]amino]-, methyl ester](/img/structure/B1661517.png)

![2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid](/img/structure/B1661520.png)

![4-{[(4-Methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B1661521.png)

![ethyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B1661523.png)